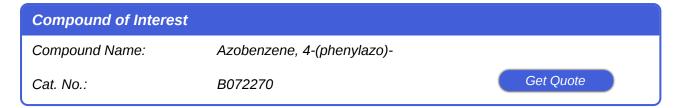


An In-depth Technical Guide to the Fundamental Properties of 4-(Phenylazo)azobenzene

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylazo)azobenzene, also systematically known as 1,4-bis(phenylazo)benzene, is a symmetrical aromatic azo compound featuring two N=N double bonds linking a central benzene ring to two terminal phenyl groups. As a member of the bis-azobenzene family, this molecule possesses an extended π -conjugated system, making it a subject of interest in materials science and chromophore chemistry. Its defining characteristic, shared with other azobenzenes, is its ability to undergo reversible trans-cis photoisomerization, a property that positions it as a molecular switch. This photoswitching capability, combined with the susceptibility of the azo linkage to enzymatic cleavage under hypoxic conditions, makes 4-(phenylazo)azobenzene and its derivatives highly valuable for advanced applications in drug delivery, molecular machines, and smart materials.[1][2] This guide provides a comprehensive overview of its core properties, experimental protocols, and functional mechanisms.

Core Properties of 4-(Phenylazo)azobenzene

The fundamental physicochemical properties of 4-(phenylazo)azobenzene (CAS No: 1161-45-1) are summarized below. These data are essential for its handling, formulation, and application in experimental settings.



Property	Value	Reference(s)
IUPAC Name	phenyl-(4- phenyldiazenylphenyl)diazene	[1]
Synonyms	1,4-Bis(phenylazo)benzene, 4- Azoazobenzene	[1][3]
CAS Number	1161-45-1	[1][3]
Molecular Formula	C18H14N4	[1][3]
Molecular Weight	286.33 g/mol	[3]
Melting Point	167 °C	[3][4]
Boiling Point	461.0 ± 28.0 °C (Predicted)	[3][4]
Density	1.11 ± 0.1 g/cm ³ (Predicted)	[3][4]
InChI	InChI=1S/C18H14N4/c1-3-7- 15(8-4-1)19-21-17-11-13- 18(14-12-17)22-20-16-9-5-2-6- 10-16/h1-14H	[1]
SMILES	C1=CC=C(C=C1)N=NC2=CC= C(C=C2)N=NC3=CC=CC=C3	[1]

Spectral Properties

The spectral characteristics of 4-(phenylazo)azobenzene are governed by its extended conjugated system. While specific experimental spectra for this exact compound are not readily available in the literature, its properties can be inferred from the well-established behavior of azobenzene derivatives.



Property	Expected Characteristics	Reference(s)
UV-Vis Absorption	Exhibits a strong $\pi \to \pi^*$ transition band in the UV region (typically 320-360 nm for trans-isomers) and a weaker, often overlapping, $n \to \pi^*$ transition band at longer wavelengths in the visible spectrum (~440 nm). The extended conjugation in a bisazo system may shift these bands.	[5][6]
¹ H NMR	The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-8 ppm). Due to the molecule's symmetry, the protons on the central benzene ring would appear as a singlet, while the protons on the two equivalent terminal phenyl rings would show characteristic doublet and triplet patterns.	[7]
¹³ C NMR	The carbon NMR spectrum would display distinct signals for the different carbon environments in the aromatic rings. Carbons directly attached to the azo groups would be shifted downfield.	[7]

Experimental Protocols Synthesis of 4-(Phenylazo)azobenzene

Foundational & Exploratory





The synthesis of 4-(phenylazo)azobenzene can be achieved via a sequential diazotization and azo coupling reaction. A plausible two-step route starting from p-phenylenediamine is outlined below.

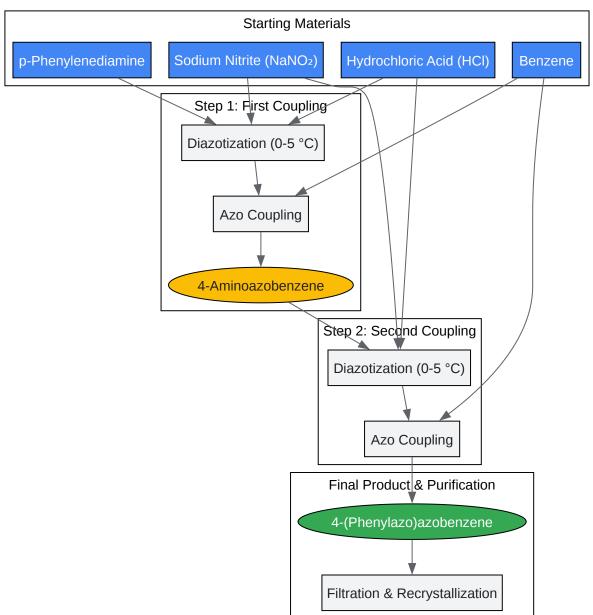
Step 1: Mono-diazotization of p-Phenylenediamine and Coupling with Benzene

- Diazotization: Dissolve p-phenylenediamine in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice-water bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir vigorously to form the mono-diazonium salt of p-phenylenediamine.
- Coupling: In a separate vessel, dissolve an equimolar amount of benzene in a suitable solvent.
- Slowly add the freshly prepared diazonium salt solution to the benzene solution. An electrophilic aromatic substitution reaction occurs, yielding 4-aminoazobenzene.

Step 2: Diazotization of 4-Aminoazobenzene and Coupling with Benzene

- Diazotization: Dissolve the 4-aminoazobenzene product from Step 1 in an acidic solution (e.g., HCl) and cool to 0-5 °C.
- Slowly add an aqueous solution of sodium nitrite to the cooled mixture to form the corresponding diazonium salt.
- Coupling: Slowly add this second diazonium salt solution to a solution of benzene to perform the final coupling reaction.
- Purification: The resulting precipitate, 4-(phenylazo)azobenzene, can be isolated by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol.





General Synthesis Workflow for 4-(Phenylazo)azobenzene

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Caption: Synthesis workflow for 4-(phenylazo)azobenzene.



Characterization Workflow

- Purity and Melting Point: The purity of the synthesized product is initially assessed by
 measuring its melting point and comparing it to the literature value (167 °C).[3][4] A sharp
 melting range indicates high purity.
- Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique is used to confirm the molecular weight of the compound (286.33 g/mol).[3]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure. The observed chemical shifts, integration values, and coupling patterns should be consistent with the symmetrical structure of 1,4-bis(phenylazo)benzene.[7]
- UV-Visible Spectroscopy: The UV-Vis absorption spectrum is measured to identify the characteristic π → π* and n → π* transitions and to study the photoisomerization behavior of the compound.[5][6]

Core Mechanisms and Applications

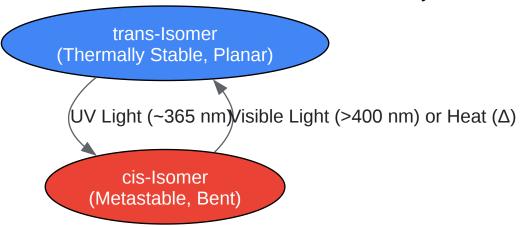
The utility of 4-(phenylazo)azobenzene in drug development and materials science stems primarily from two key mechanisms: photoisomerization and hypoxia-responsive cleavage.

Photoisomerization (Photoswitching)

Azobenzene compounds can exist in two isomeric forms: the more stable trans isomer and the less stable cis isomer. Irradiation with UV light (typically ~365 nm) can induce a conformational change from the planar trans state to the bent cis state. This process is reversible and can be switched back to the trans state by irradiation with visible light (typically >400 nm) or by thermal relaxation.[2][5] This reversible switching alters the molecule's geometry, dipole moment, and absorption spectrum, allowing it to function as a light-controlled molecular switch.



Photoisomerization of Azobenzene Moiety



Hypoxia-Responsive Cleavage Pathway Hypoxic Tumor Environment (Low O₂) Drug-AzoLinker-Carrier Azoreductase + NADPH Enters Catalyzes Azo Bond Cleavage Carrier-Amine + Drug-Amine

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